molecular formula C26H26O10 B12231767 Phylloflavan CAS No. 98570-83-3

Phylloflavan

Cat. No.: B12231767
CAS No.: 98570-83-3
M. Wt: 498.5 g/mol
InChI Key: FKDRTLFRRHQTGU-TYFWRAIDSA-N
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Description

Phylloflavan is a phenolic compound found in the New Zealand Podocarpaceae Phyllocladus alpinus . It is known for its unique chemical structure and significant biological activities, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

Phylloflavan undergoes several types of chemical reactions, including:

Scientific Research Applications

Phylloflavan has a wide range of scientific research applications:

Mechanism of Action

Phylloflavan exerts its effects through various molecular mechanisms. It interacts with cellular targets such as enzymes and receptors, modulating their activity. For instance, this compound has been shown to inhibit the activity of certain viral enzymes, thereby preventing viral replication . It also modulates the release of inflammatory mediators, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Phylloflavan is part of the flavonoid family, which includes compounds such as:

This compound stands out due to its unique combination of antioxidant, antiviral, and antileishmanial activities, making it a versatile compound in scientific research and industrial applications.

Biological Activity

Phylloflavan, a flavonoid compound, has garnered attention for its diverse biological activities, particularly in the context of antiviral and antileishmanial properties. This article explores the current understanding of this compound's biological activity, supported by data tables, research findings, and relevant case studies.

Overview of this compound

This compound is a flavonoid derivative primarily extracted from various plant sources. It has been studied for its potential therapeutic applications due to its bioactive properties.

Antiviral Activity

Recent studies have demonstrated the antiviral efficacy of this compound against SARS-CoV-2. In silico molecular docking studies showed that this compound exhibited a strong binding affinity to the spike glycoprotein of the virus, with a binding score of -14.09 kcal/mol. This indicates a high potential for inhibiting viral entry into host cells.

Molecular Docking Results

CompoundBinding Score (kcal/mol)Key Interacting Residues
This compound-14.09Tyr 455, Tyr 550, Arg 393, Gly 596
Milk Thistle-13.10Tyr 453, Tyr 553, Arg 493, His 39
Ilexin B-13.04Tyr 453, Gly 496, His 34, Arg 403
Isosilybin B-12.19Arg 390, Arg 434, Lys 330

The study utilized molecular dynamics simulations to assess the stability and effectiveness of these interactions over time. The results indicated that this compound maintained significant stability in its complex with the spike protein throughout a 100 ns simulation period .

Antileishmanial Activity

This compound also demonstrates potent antileishmanial activity. Research indicates that it has an intracellular effective concentration (EC50) of approximately 3.2 nM in RAW 264.7 cells, showcasing its potential as a therapeutic agent against Leishmania species .

Antiviral Mechanism : The binding interactions between this compound and the spike protein suggest that it may inhibit viral entry by blocking receptor interactions essential for infection.

Antileishmanial Mechanism : The precise mechanism by which this compound exerts its antileishmanial effects is still under investigation; however, its low EC50 indicates a strong intracellular activity that may disrupt vital cellular processes in Leishmania parasites.

Case Studies and Research Findings

  • Case Study on SARS-CoV-2 Inhibition : A recent study highlighted this compound's potential as a therapeutic candidate against COVID-19 through its interaction with viral proteins .
  • Antileishmanial Efficacy Evaluation : In vitro studies have confirmed this compound's effectiveness against various strains of Leishmania, suggesting further exploration in clinical settings could be beneficial .

Properties

CAS No.

98570-83-3

Molecular Formula

C26H26O10

Molecular Weight

498.5 g/mol

IUPAC Name

[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] (3S)-5-(3,4-dihydroxyphenyl)-3-hydroxypentanoate

InChI

InChI=1S/C26H26O10/c27-15(4-1-13-2-5-18(29)21(32)7-13)11-25(34)35-24-12-17-20(31)9-16(28)10-23(17)36-26(24)14-3-6-19(30)22(33)8-14/h2-3,5-10,15,24,26-33H,1,4,11-12H2/t15-,24-,26+/m0/s1

InChI Key

FKDRTLFRRHQTGU-TYFWRAIDSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C[C@H](CCC4=CC(=C(C=C4)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)CC(CCC4=CC(=C(C=C4)O)O)O

Origin of Product

United States

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